2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)ethanamine
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Overview
Description
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine is a chemical compound with the molecular formula C11H22N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine typically involves the reduction of quinolizidine derivatives. One common method includes the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizidine N-oxides.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Various substituted quinolizidine derivatives.
Scientific Research Applications
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent structure of 2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine.
Octahydroquinolizine: A more saturated derivative.
N-Substituted Quinolizidines: Compounds with various substituents on the nitrogen atom.
Uniqueness
2-((1S,9aR)-Octahydro-1H-quinolizin-1-yl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other quinolizidine derivatives .
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAESFHFWSFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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